2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H7ClO2S2 |
|---|---|
Molecular Weight |
234.7 g/mol |
IUPAC Name |
2-chloro-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11) |
InChI Key |
DMFFHYUFOQGJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
Cyclization of 2-Chlorothiophene-3-carboxylic Acid with Sulfur and Base
A common laboratory method involves the reaction of 2-chlorothiophene-3-carboxylic acid with elemental sulfur and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is typically refluxed to promote the formation of the fused thiopyran ring, resulting in the bicyclic thieno-thiopyran structure. This method leverages the nucleophilic attack of sulfur onto the thiophene ring, facilitating ring closure.Reaction Conditions and Optimization
The reaction temperature is maintained at reflux (around 150°C for DMF), and reaction times vary from several hours to overnight to ensure complete cyclization. The base concentration and sulfur stoichiometry are optimized to maximize yield and minimize side reactions.
Industrial-Scale Production
Continuous Flow Reactor Systems
For large-scale synthesis, continuous flow reactors are employed to maintain consistent reaction parameters such as temperature, mixing, and reaction time. This approach enhances reproducibility and yield while reducing batch-to-batch variability.Purification Techniques
Post-reaction, the crude product undergoes purification via recrystallization from suitable solvents or chromatographic methods to achieve high purity. Solvent selection is critical to ensure efficient crystallization without decomposition.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Chlorothiophene-3-carboxylic acid, S, K2CO3 | DMF, reflux, 6-12 hours | Cyclization to form fused thiopyran ring |
| 2 | Crude product | Recrystallization or chromatography | Purified 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid |
Reaction Mechanism Insights
The cyclization involves nucleophilic attack by sulfur on the thiophene ring activated by the base, followed by ring closure to form the thiopyran ring. The presence of the chlorine atom at position 2 influences the electronic density and reactivity of the thiophene ring, facilitating selective cyclization.Yield and Purity
Laboratory yields typically range from 60% to 85%, depending on reaction conditions and precursor purity. Industrial processes aim for yields above 90% through process optimization.Substitution and Functionalization Potential
The chlorine substituent is reactive towards nucleophilic substitution, allowing further functionalization of the molecule for derivative synthesis. This versatility is valuable for medicinal chemistry applications.
| Method Type | Key Reactants | Solvent | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Laboratory Cyclization | 2-Chlorothiophene-3-carboxylic acid, S, K2CO3 | DMF | Reflux, 6-12 h | 60-85% | Simple setup, moderate yield |
| Industrial Continuous Flow | Same as above | DMF or similar | Controlled flow, optimized temp | >90% | Scalable, high reproducibility |
| Purification | Crude product | Various | Recrystallization or chromatography | N/A | Essential for high purity |
The preparation of this compound is well-established through cyclization of 2-chlorothiophene-3-carboxylic acid with sulfur in the presence of a base under reflux in polar solvents. Industrial adaptations employ continuous flow technology to enhance yield and consistency. The chlorine substituent offers a handle for further chemical modifications, expanding the compound’s utility in pharmaceutical and biochemical research.
This synthesis approach is supported by detailed mechanistic understanding and optimized reaction conditions, making it a reliable method for producing this heterocyclic compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atoms in the thiophene and thiopyran rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-methanol.
Scientific Research Applications
2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their function. Pathways involved could include inhibition of key metabolic enzymes or disruption of cell signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Chloro-substituted derivatives (e.g., 10b) exhibit lower yields compared to methoxy analogs (10c), likely due to steric hindrance or side reactions .
- Biological Relevance: The carboxylic acid group in the target compound may enable hydrogen bonding in protein binding sites, a feature less pronounced in ester or amide derivatives .
- Stability: Thienothiopyran systems with sulfur atoms may exhibit greater metabolic stability than pyrrolopyridines, advantageous in drug design.
Biological Activity
Overview
2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound characterized by its unique fused ring structure that includes both thiophene and thiopyran elements. This compound has garnered interest due to its potential biological activities, primarily attributed to its carboxylic acid functional group which enhances its reactivity and interaction with biological molecules.
- Molecular Formula : C8H6ClO2S2
- Molecular Weight : Approximately 234.7 g/mol
- Structure : The compound features a chlorine atom at the 2-position of the thieno ring, influencing its biological interactions and reactivity.
Biological Activities
Research indicates that this compound possesses a range of biological activities. Key findings include:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. It demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its mechanism appears to involve the disruption of cellular processes critical for cancer cell survival.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances antibacterial properties |
| Carboxylic Acid Group | Increases solubility and bioavailability |
| Alteration of Ring Structure | Affects enzyme binding affinity |
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cell Lines :
- Enzyme Inhibition Studies :
Potential Applications
Given its diverse biological activities, this compound holds promise for applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Biochemical Research : As a tool for studying enzyme mechanisms and cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
